molecular formula C16H14N2O4S B14383721 N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide CAS No. 90141-25-6

N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B14383721
CAS No.: 90141-25-6
M. Wt: 330.4 g/mol
InChI Key: YUSCQPDHMQPESK-UHFFFAOYSA-N
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Description

N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further linked to a benzofuran carboxamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) . This method is operationally simple and can yield the desired compound with high efficiency.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of phase transfer catalysts, such as p-dodecylbenzenesulfonic acid, can enhance the reaction efficiency and yield. Additionally, green synthesis methods that utilize environmentally friendly solvents and conditions are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .

Scientific Research Applications

N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions. This inhibition can lead to various biological effects, including the suppression of tumor growth and the inhibition of microbial activity .

Properties

CAS No.

90141-25-6

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H14N2O4S/c17-23(20,21)13-7-5-11(6-8-13)10-18-16(19)15-9-12-3-1-2-4-14(12)22-15/h1-9H,10H2,(H,18,19)(H2,17,20,21)

InChI Key

YUSCQPDHMQPESK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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